molecular formula C10H13FN5O6P B14782155 2'-Deoxy-2'-fluoroadenosine-5'-monophosphate

2'-Deoxy-2'-fluoroadenosine-5'-monophosphate

Cat. No.: B14782155
M. Wt: 349.21 g/mol
InChI Key: WMEBOUQKZKATDW-UHFFFAOYSA-N
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Description

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound that belongs to the class of nucleotides This compound is characterized by its unique structure, which includes a purine base, a fluorinated sugar moiety, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives and other nitrogen-containing compounds.

    Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.

    Glycosylation: The fluorinated sugar is then glycosylated with the purine base using a glycosyl donor and an appropriate catalyst.

    Phosphorylation: The final step involves the phosphorylation of the glycosylated product using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the sugar moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the purine base or the phosphate group, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced purine derivatives or dephosphorylated products.

    Substitution: Formation of substituted purine nucleotides with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex nucleotides and nucleosides.
  • Employed in the study of reaction mechanisms involving fluorinated sugars and purine bases.

Biology:

  • Investigated for its role in cellular processes involving nucleotides, such as DNA and RNA synthesis.
  • Used as a probe to study enzyme-substrate interactions in nucleotide metabolism.

Medicine:

  • Potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleotide synthesis and function.
  • Explored as a diagnostic tool in imaging studies involving nucleotide analogs.

Industry:

  • Utilized in the development of novel pharmaceuticals and biotechnological applications.
  • Applied in the synthesis of labeled compounds for

Properties

Molecular Formula

C10H13FN5O6P

Molecular Weight

349.21 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13FN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)

InChI Key

WMEBOUQKZKATDW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)F)N

Origin of Product

United States

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